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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-amino-1-piperidinecarboxylate, a readily available piperidine derivative,
has emerged as a cornerstone building block in medicinal chemistry. Its inherent structural
features—a secondary amine for substitution, a primary amine for diverse functionalization, and
a protected piperidine nitrogen—offer a versatile platform for the synthesis of a wide array of
complex molecules with significant therapeutic potential. This technical guide explores the
burgeoning research applications of this compound, providing a detailed overview of its use in
the development of novel therapeutics for oncology, neurological disorders, and infectious
diseases. We delve into the synthetic methodologies, quantitative biological data, and the
underlying signaling pathways of molecules derived from this pivotal scaffold.

Physicochemical Properties of Ethyl 4-amino-1-
piperidinecarboxylate

A thorough understanding of the physicochemical properties of a starting material is paramount
for its effective utilization in chemical synthesis. Ethyl 4-amino-1-piperidinecarboxylate is a
liquid at room temperature with a well-defined set of characteristics that make it a versatile
reagent in a variety of reaction conditions.
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Property Value Reference
CAS Number 58859-46-4 [1]
Molecular Formula CsH16N20:2 [1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to light yellow liquid [1]
Density 1.004 g/mL at 25 °C [2]
Boiling Point 118-120 °C at 5 mmHg [3]
Flash Point 78 °C (closed cup) [2]

Refractive Index

n20/D 1.483

[2]

Solubility

Soluble in polar solvents such

as water and alcohols.

[4]

I. Anticancer Applications: Targeting Sigma-1

Receptors and Kinase Pathways

Ethyl 4-amino-1-piperidinecarboxylate has proven to be an invaluable starting material for

the synthesis of potent anticancer agents, particularly those targeting the sigma-1 (o1) receptor

and various protein kinases.

A. Synthesis of o1 Receptor Ligands with
Antiproliferative Activity

The ol receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria

interface and is overexpressed in numerous cancer cell types, playing a crucial role in cell

survival and proliferation.[5][6] Ligands that modulate ol receptor activity have shown promise
as anticancer therapeutics.

While a direct synthesis from Ethyl 4-amino-1-piperidinecarboxylate is not explicitly detailed
in the available literature, a general and adaptable multi-step synthesis for analogous 4-(2-
aminoethyl)piperidine scaffolds has been reported. This process typically involves the
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conjugate addition of a nucleophile to a dihydropyridin-4(1H)-one, followed by homologation
and introduction of the amino moiety. A representative synthetic workflow is outlined below.

Click to download full resolution via product page

General synthetic workflow for ol receptor ligands.

Detailed Methodology (Adapted from similar syntheses):

o Oxidation to Dihydropyridin-4(1H)-one: To a solution of an N-protected-4-piperidone (1 eq) in
DMSO, add iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholine N-oxide (NMO, 3 eq).
Stir the mixture at 30 °C for 72 hours in the dark. Pour the reaction mixture into a saturated
NaHCOs solution and extract with diethyl ether. The combined organic layers are washed,
dried, and concentrated to yield the dihydropyridin-4(1H)-one.

o Conjugate Addition: To a solution of the dihydropyridin-4(1H)-one (1 eq) in a dioxane/water
mixture, add phenylboronic acid (1.5 eq) and [Rh(cod)z]BFa4 (0.05 eq). Heat the mixture
under an inert atmosphere. After cooling, the product is extracted, and the organic phase is
dried and concentrated.

o Wittig Homologation: The resulting ketone (1 eq) is dissolved in toluene, and ethyl
(triphenylphosphoranylidene)acetate (1.2 eq) is added. The mixture is refluxed for 18 hours.
After solvent removal, the crude product is purified by chromatography.

e Reduction and Amination: The ester is reduced to the corresponding alcohol using LiAlHa.
The alcohol is then converted to a mesylate and subsequently displaced with an amine to
introduce the desired aminoethyl side chain.

» Deprotection and Final Modification: The N-protecting group on the piperidine ring is
removed (e.g., by hydrogenolysis for a Cbz group), and the desired substituent can be
introduced via reductive amination or other N-alkylation methods.

Derivatives synthesized using this scaffold have demonstrated significant antiproliferative
activity against various cancer cell lines.
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Compound Cell Line ICs0 (M) Reference
4a (a piperidine A427 (human non- 17 7]
derivative) small cell lung cancer)

20a (1- DuU145 (androgen-

Methylpiperidine negative human 13 [7]
derivative) prostate cancer)

2la (1-

Methylpiperidine DuU145 11 [7]
derivative)

22a (1-

Methylpiperidine DuU145 12 [7]
derivative)

Haloperidol (reference

. A427 16 [7]
ol antagonist)
NE-100 (reference ol
] DU145 25 [7]
ligand)
S1RA (reference ol
DU145 29 [7]

ligand)

The ol receptor modulates a complex network of signaling pathways crucial for cancer cell
survival and proliferation. Its chaperone activity at the mitochondria-associated ER membrane
(MAM) is central to its function, where it regulates calcium homeostasis between the ER and
mitochondria.[2] By interacting with proteins such as the IPs receptor, the o1 receptor
influences cellular responses to stress and apoptotic signals.[8] Furthermore, it has been
shown to modulate the activity of various ion channels and interact with key signaling pathways
like PIBK/Akt/mTOR.[4][6]
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B. Synthesis of Pyrrolo[1,2-a]Jquinoxaline Derivatives as
Kinase Inhibitors

Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic compounds that have garnered
significant attention for their potent antiproliferative activities, often through the inhibition of
protein kinases like CK2.[9] Ethyl 4-amino-1-piperidinecarboxylate can be envisioned as a
key precursor for introducing substituted piperidine moieties onto the pyrrolo[1,2-a]quinoxaline
scaffold to enhance solubility, cell permeability, and target engagement.

The synthesis of the core pyrrolo[1,2-a]quinoxaline scaffold is typically achieved through a
Pictet-Spengler type reaction. The piperidine moiety derived from Ethyl 4-amino-1-
piperidinecarboxylate can be introduced at various positions, often on a phenyl or benzyl
substituent of the core structure.

2-(1H-pyrrol-1-yl)aniline
[

Aldehyde p-DBSA, EtOH

e.g., Suzuki coupling or
Nucleophilic substitution

Pictet-Spengler
Condensation

Functionalization with Final Pyrrolo[1,2-a]quinoxaline
Piperidine Derivative Derivative

»
'
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General synthetic workflow for Pyrrolo[1,2-a]quinoxaline derivatives.

Detailed Methodology (lllustrative):

o Synthesis of the Pyrrolo[1,2-a]quinoxaline Core: To a solution of 2-(1H-pyrrol-1-yl)aniline (1
eq) and an appropriate aldehyde (e.g., 4-bromobenzaldehyde, 1.2 eq) in ethanol, add p-
dodecylbenzenesulfonic acid (p-DBSA, 0.1 eq). Stir the mixture at room temperature for 15
minutes. The solvent is evaporated, and the residue is purified by flash chromatography to
yield the 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline.

e Introduction of the Piperidine Moiety: The 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline can
then be coupled with a derivative of Ethyl 4-amino-1-piperidinecarboxylate. For instance,
the primary amine of Ethyl 4-amino-1-piperidinecarboxylate can be functionalized, and the
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resulting secondary amine on the piperidine ring can undergo a Buchwald-Hartwig amination
with the bromo-substituted core.

Various derivatives of this class have shown potent cytotoxic effects against a panel of
leukemia cell lines.

Compoun Jurkat U266 K562 U937 HL60 Referenc
d (ICso, pM)  (ICso, pM)  (ICs0, pM)  (ICs0, pM)  (ICs0, pM) €
la 1.8+0.2 >50 25+0.3 25+0.2 35+0.4 [10]
Im 1.0+£0.1 1.9+0.2 1.3+01 1.3+0.1 1.5+0.2 [10]
1In 1.2+0.1 1501 1.1+£01 1.1+£01 1.2+0.1 [10]
JG1679 3.0 - > 50 - - [11]
DYT-1

1.0 - 0.8 - - [11]
(reference)

Il. Neurological Applications: MCHrl1l Antagonists
and Alzheimer's Disease Research

The piperidine scaffold is a privileged structure in neuroscience drug discovery. Ethyl 4-amino-
1-piperidinecarboxylate serves as a key starting material for compounds targeting
neurological disorders, including obesity (via MCHr1 antagonism) and Alzheimer's disease.

A. Synthesis of Melanin-Concentrating Hormone
Receptor 1 (MCHrl) Antagonists

The melanin-concentrating hormone receptor 1 (MCHTrl) is a G protein-coupled receptor
implicated in the regulation of feeding behavior and energy homeostasis.[12] Antagonists of
this receptor are being investigated as potential treatments for obesity. Ethyl 4-amino-1-
piperidinecarboxylate has been utilized in the synthesis of quinolin-2(1H)-one derivatives that
act as potent MCHr1 antagonists.[2]

The synthesis involves the reaction of Ethyl 4-amino-1-piperidinecarboxylate with a suitable
quinolin-2(1H)-one precursor.
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General synthetic workflow for MCHr1 antagonists.

Detailed Methodology (Hypothetical, based on common reactions):

o A solution of Ethyl 4-amino-1-piperidinecarboxylate (1.1 eq) and a suitable quinolin-2(1H)-
one derivative bearing a leaving group (e.g., a halogen) at the desired position (1 eq) in a
polar aprotic solvent (e.g., DMF) is treated with a non-nucleophilic base (e.g., DIPEA, 2 eq).

e The reaction mixture is heated to promote the nucleophilic substitution reaction.

o After completion, the reaction is quenched with water, and the product is extracted with an
organic solvent.

e The crude product is purified by column chromatography to yield the final MCHr1 antagonist.

MCHTr1 couples to Gi and Gq proteins.[12] Activation of the Gi pathway leads to the inhibition of
adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gq pathway activation
stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and
diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C
(PKC), respectively. These pathways ultimately influence ERK phosphorylation and other
downstream cellular responses.[10][12]
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Simplified signaling cascade of the MCHTr1 receptor.
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B. Building Blocks for Alzheimer's Disease Therapeutics

The piperidine ring is a core component of donepezil, a widely prescribed acetylcholinesterase
inhibitor for the treatment of Alzheimer's disease.[13] Ethyl 4-amino-1-piperidinecarboxylate
provides a valuable scaffold for the synthesis of novel donepezil analogues and other multi-
target-directed ligands for Alzheimer's therapy.[13][14]

The synthesis of donepezil analogues can involve the reductive amination of a substituted
piperidone, a reaction for which derivatives of Ethyl 4-amino-1-piperidinecarboxylate are
well-suited precursors.

lllustrative Reductive Amination Protocol:

¢ Imine Formation: A solution of a 4-piperidone derivative (1 eq) and a primary amine (1.1 eq)
in a suitable solvent (e.g., methanol or dichloroethane) is stirred, often with the addition of a
mild acid catalyst.

e Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OACc)s) or
sodium cyanoborohydride (NaBHsCN) (1.5 eq), is added portion-wise. These mild reducing
agents selectively reduce the iminium ion intermediate without affecting the ketone starting
material.[5]

o Workup and Purification: The reaction is quenched, and the product is extracted, dried, and
purified by chromatography.

Novel piperidine derivatives have demonstrated potent inhibition of acetylcholinesterase
(AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's

disease.

BuChE ICso AChE

Compound AChE ICso0 (nM) . Reference
(nM) Selectivity

5h 6.83 - - [14]

5k 2.13 - ~38-fold [14]

Donepezil

- - - [14]
(reference)
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Conclusion

Ethyl 4-amino-1-piperidinecarboxylate is a powerful and versatile building block in
contemporary drug discovery. Its utility spans multiple therapeutic areas, from oncology to
neurodegenerative diseases, underscoring the importance of the piperidine scaffold in
medicinal chemistry. The synthetic routes and biological data presented in this guide highlight
the vast potential of this compound. As researchers continue to explore novel chemical space,
the creative and strategic use of Ethyl 4-amino-1-piperidinecarboxylate will undoubtedly lead
to the development of next-generation therapeutics with improved efficacy and safety profiles.
Further exploration into its applications in antiviral and antibacterial drug development is also a
promising avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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